molecular formula C15H20N4O2S B2486722 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol CAS No. 691385-15-6

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2486722
CAS No.: 691385-15-6
M. Wt: 320.41
InChI Key: QWCSJVXSSAXSAP-LICLKQGHSA-N
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Description

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or pentyloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to altered gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine

Uniqueness

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and pentyloxy groups, along with the triazole ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-3-4-5-8-21-13-7-6-12(9-14(13)20-2)10-17-19-11-16-18-15(19)22/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCSJVXSSAXSAP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NN2C=NNC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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